Ibuprofen meglumine
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Overview
Description
Ibuprofen meglumine is a compound formed by the combination of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), and meglumine, an amino sugar derived from sorbitol. This compound is often used to enhance the solubility and bioavailability of ibuprofen, making it more effective in various pharmaceutical formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ibuprofen meglumine typically involves the reaction of ibuprofen with meglumine in the presence of a solvent such as toluene. The reaction is carried out at elevated temperatures, usually between 76-80°C, and maintained for a specific duration to ensure complete reaction. The product is then crystallized by cooling the reaction mixture and separated by centrifugation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, solvent ratios, and reaction time, to ensure high yield and purity of the final product. The crystallized product is then dried and processed into the desired pharmaceutical form .
Chemical Reactions Analysis
Types of Reactions
Ibuprofen meglumine undergoes various chemical reactions, including:
Oxidation: Ibuprofen can be oxidized to form hydroxy and carboxy derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions involving the aromatic ring of ibuprofen can lead to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nitrating agents are often employed in substitution reactions
Major Products Formed
Oxidation: Hydroxyibuprofen, carboxyibuprofen.
Reduction: Reduced ibuprofen derivatives.
Substitution: Halogenated and nitrated ibuprofen derivatives
Scientific Research Applications
Ibuprofen meglumine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying drug interactions and solubility enhancement.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Utilized in the development of more effective and soluble ibuprofen formulations for pain relief and anti-inflammatory treatments.
Industry: Employed in the production of various pharmaceutical products, including oral and injectable formulations
Mechanism of Action
Ibuprofen meglumine exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of pain, inflammation, and fever. By inhibiting COX enzymes, ibuprofen reduces the production of these mediators, thereby alleviating pain and inflammation .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen lysinate: Another ibuprofen salt that enhances solubility and absorption.
Ibuprofen arginate: Known for its rapid onset of action and improved bioavailability.
Ibuprofen sodium: Used for its fast-acting properties in pain relief
Uniqueness of Ibuprofen Meglumine
This compound stands out due to its enhanced solubility and bioavailability compared to other ibuprofen salts. This makes it particularly useful in formulations where rapid absorption and effectiveness are crucial. Additionally, the presence of meglumine can improve the stability and shelf-life of the pharmaceutical product .
Properties
CAS No. |
135861-34-6 |
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Molecular Formula |
C20H35NO7 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[4-(2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H18O2.C7H17NO5/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;1-8-2-4(10)6(12)7(13)5(11)3-9/h4-7,9-10H,8H2,1-3H3,(H,14,15);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
InChI Key |
VXVMMZWKWPUJIT-WZTVWXICSA-N |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.CNCC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
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